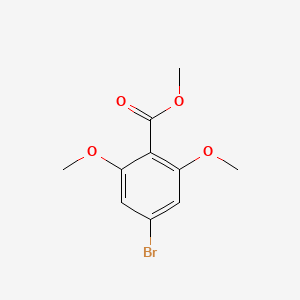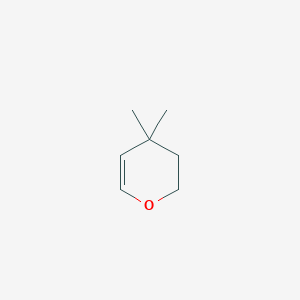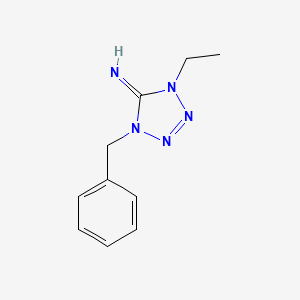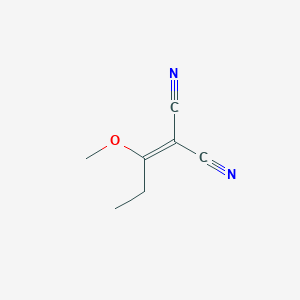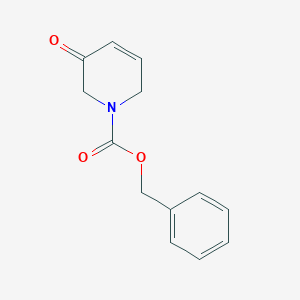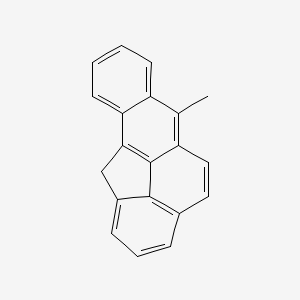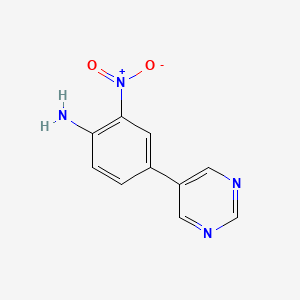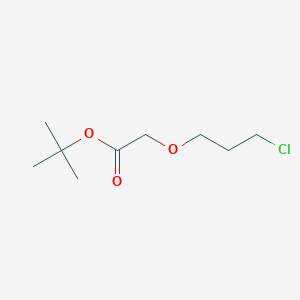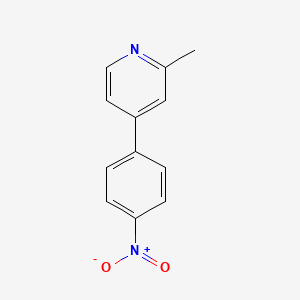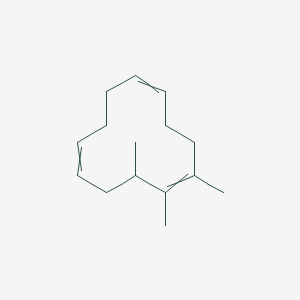
1,2,3-Trimethylcyclododeca-1,5,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-1,5,9-cyclododecatriene is a cyclic triene with the molecular formula C15H24. This compound is characterized by its three double bonds and three methyl groups attached to a twelve-membered carbon ring. It is a colorless liquid with a terpene-like odor and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-1,5,9-cyclododecatriene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of Trimethyl-1,5,9-cyclododecatriene follows a similar route, with large-scale reactors used to facilitate the trimerization process. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, a key intermediate in the production of nylon-12.
Reduction: The compound can be hydrogenated to form cyclododecane.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and boric acid.
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium, is used for hydrogenation.
Substitution: Various catalysts and reagents, such as acids and bases, are used depending on the desired substitution.
Major Products Formed:
Cyclododecanone: Formed through oxidation.
Cyclododecane: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Trimethyl-1,5,9-cyclododecatriene has several applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of Trimethyl-1,5,9-cyclododecatriene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules . The exact pathways and targets depend on the specific reaction and application being studied .
Comparación Con Compuestos Similares
1,5,9-Cyclododecatriene: A similar compound with three double bonds but without the methyl groups.
1,5-Dimethyl-1,5-cyclooctadiene: Another cyclic compound with double bonds and methyl groups, but with an eight-membered ring.
2,5,9-Trimethyl-1,5,9-cyclododecatriene: A structural isomer with different positions of the methyl groups.
Uniqueness: Trimethyl-1,5,9-cyclododecatriene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific industrial and research applications .
Propiedades
Número CAS |
31134-59-5 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
1,2,3-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-11-9-7-5-4-6-8-10-12-14(2)15(13)3/h5,7-8,10,14H,4,6,9,11-12H2,1-3H3 |
Clave InChI |
FWASXIQNCSBDAF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CCCC=CCCC(=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


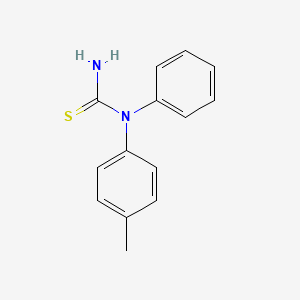
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
